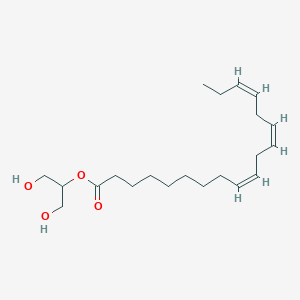
2-Monolinolenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Monolinolenin is a compound formed by the esterification of glycerol with linolenic acid. It is a colorless to pale yellow oily liquid that is insoluble in water but soluble in organic solvents . This compound is primarily used in cosmetic formulations due to its emollient and skin-conditioning properties .
Preparation Methods
2-Monolinolenin is typically synthesized through an esterification reaction. The process involves heating linolenic acid anhydride with glycerol in the presence of a catalyst . This reaction results in the formation of glyceryl 2-linolenate. Industrial production methods also follow similar esterification processes, ensuring the product’s stability and extending its shelf life .
Chemical Reactions Analysis
2-Monolinolenin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohol derivatives .
Scientific Research Applications
2-Monolinolenin has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It is studied for its role in lipid metabolism and its effects on gut microbiota.
Medicine: Research has shown its potential in reducing inflammation and improving lipid profiles.
Mechanism of Action
The mechanism of action of glyceryl 2-linolenate involves its interaction with cellular membranes and its role in lipid metabolism. It regulates gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . These interactions help in reducing inflammation and improving lipid profiles.
Comparison with Similar Compounds
2-Monolinolenin can be compared with other similar compounds such as glyceryl linoleate and glyceryl oleate. While all these compounds are esters of glycerol with different fatty acids, glyceryl 2-linolenate is unique due to its specific interaction with cellular membranes and its role in lipid metabolism . Similar compounds include:
Glyceryl linoleate: Formed by esterification of glycerol with linoleic acid.
Glyceryl oleate: Formed by esterification of glycerol with oleic acid.
Gamma-linolenate: A linolenate that is the conjugate base of gamma-linolenic acid.
These compounds share similar properties but differ in their specific fatty acid components and their resulting biological activities.
Properties
CAS No. |
55268-58-1 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |
InChI Key |
ZCCLDKGWJIREQF-PDBXOOCHSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















